molecular formula C21H27N3O5S B2429372 N-(4-methoxybenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251616-32-6

N-(4-methoxybenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2429372
CAS RN: 1251616-32-6
M. Wt: 433.52
InChI Key: TVXXZYJLDUIPMT-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H27N3O5S and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Probe for 5-HT2A Receptors

N-(4-methoxybenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide has been evaluated as an imaging probe for 5-HT2A receptors. A study by Prabhakaran et al. (2006) synthesized and evaluated [O‐methyl‐11C] 2‐(4‐methoxyphenyl)‐N‐(4‐methylbenzyl)‐N‐(1‐methyl‐ piperidin‐4‐yl)acetamide as an imaging probe. Although it successfully penetrated the blood-brain barrier in baboon studies, it was not suitable for PET imaging of 5-HT2A receptors due to lack of tracer retention or specific binding.

Enzyme Inhibitory Activities

The compound has shown potential in enzyme inhibitory activities. A study by Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide analogues and evaluated them for inhibition against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These compounds showed significant inhibitory activities, indicating potential applications in enzyme-related studies.

Synthesis of Natural and Pharmaceutical Products

This compound plays a role in the synthesis of natural and pharmaceutical products. Sakai et al. (2022) reported on p-methoxybenzyl N-acetylcarbamate potassium salt, a refined version of benzyl N-acetylcarbamate potassium salt, which is useful in synthesizing substituted products that can be transformed into N-alkylacetamides, showing its application in the synthesis of various natural and pharmaceutical products.

Antiallergic Agents

The chemical structure of this compound has been incorporated into the design of novel antiallergic compounds. In a study by Menciu et al. (1999), new N-(pyridin-4-yl)-(indol-3-yl)acetamides were synthesized and evaluated for their antiallergic properties. One of the synthesized compounds showed significant potency against allergic reactions.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-16-9-12-24(13-10-16)30(27,28)19-4-3-11-23(21(19)26)15-20(25)22-14-17-5-7-18(29-2)8-6-17/h3-8,11,16H,9-10,12-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXXZYJLDUIPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

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